3-(Dimethylamino)-4-methylphenol

Azo dye synthesis Diazonium coupling Chromophore design

3-(Dimethylamino)-4-methylphenol (CAS 119-31-3, C9H13NO, MW 151.21 g/mol) is a substituted aminophenol featuring a dimethylamino group at the 3-position and a methyl group at the 4-position relative to the phenolic hydroxyl. It exists as a red liquid with a phenolic odor, exhibiting calculated physicochemical parameters including a boiling point of 261.6°C at 760 mmHg, density of 1.063 g/cm³, refractive index of 1.579, vapor pressure of 0.00705 mmHg at 25°C, and a computed LogP of 1.76660.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 119-31-3
Cat. No. B091108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-4-methylphenol
CAS119-31-3
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)N(C)C
InChIInChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3
InChIKeyZQFUXWBKBSWKON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)-4-methylphenol CAS 119-31-3: Aminophenol Intermediate Procurement Specification


3-(Dimethylamino)-4-methylphenol (CAS 119-31-3, C9H13NO, MW 151.21 g/mol) is a substituted aminophenol featuring a dimethylamino group at the 3-position and a methyl group at the 4-position relative to the phenolic hydroxyl [1]. It exists as a red liquid with a phenolic odor, exhibiting calculated physicochemical parameters including a boiling point of 261.6°C at 760 mmHg, density of 1.063 g/cm³, refractive index of 1.579, vapor pressure of 0.00705 mmHg at 25°C, and a computed LogP of 1.76660 [2]. This compound belongs to the broader class of Mannich base precursors and tertiary amine-functionalized phenols, which are recognized intermediates in dye chemistry, polymer curing, and materials science applications [3].

Why 3-(Dimethylamino)-4-methylphenol Cannot Be Casually Substituted with Generic Aminophenols


Despite sharing a common C9H13NO formula with positional isomers and structurally related compounds, 3-(Dimethylamino)-4-methylphenol occupies a distinct functional niche that precludes simple interchange with common analogs. The para-methyl substitution relative to the phenolic hydroxyl differentiates it fundamentally from the isomeric dimethylaminomethyl phenols (e.g., CAS 60760-04-5), which bear an aminomethyl bridge rather than direct aromatic amine attachment . More critically, the absence of a hydroxyl group in N,N-dimethyl-m-toluidine (CAS 121-72-2) renders that compound incapable of participating in phenolic coupling reactions essential for azo dye synthesis and epoxy curing [1]. Conversely, 4-dimethylaminophenol (DMAP, CAS 619-05-1), while retaining both amino and hydroxyl functionality, lacks the ortho-directing methyl group at the 4-position that modulates electrophilic substitution regioselectivity in this compound [2]. Substitution with any of these alternatives without re-optimization of reaction conditions would result in altered regiochemical outcomes, different reactivity profiles, or complete failure to function in applications requiring the specific combination of phenolic hydroxyl, tertiary amine, and ortho-methyl substitution pattern.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3)


Regioselective Azo Coupling: Single Ortho Site Enables Defined Chromophore Synthesis

The structural arrangement of 3-(Dimethylamino)-4-methylphenol uniquely restricts azo coupling to a single ortho position adjacent to the hydroxyl group. The para position (relative to OH) is occupied by a methyl group, and the meta position bears the dimethylamino substituent, leaving only one sterically accessible ortho coupling site [1]. This stands in contrast to unsubstituted phenol, which can couple at both ortho and para positions to yield mixtures of mono-, bis-, and tris-azo products requiring subsequent separation [2]. The dimethylamino group further functions as an electron-donating activating substituent that enhances the nucleophilicity of the coupling site while the methyl group provides steric definition [3].

Azo dye synthesis Diazonium coupling Chromophore design

Phenolic Hydroxyl Functional Differentiation from Non-Hydroxyl Dimethylamino Analogs

A direct structural comparison with N,N-dimethyl-m-toluidine (CAS 121-72-2) reveals the functional consequence of phenolic hydroxyl presence. The target compound (MW 151.21) incorporates a hydroxyl group enabling hydrogen bonding (1 H-bond donor, 2 H-bond acceptors) and phenolic acid-base behavior (phenol Ka ≈ 1.3 × 10⁻¹⁰) . N,N-dimethyl-m-toluidine (MW 135.21) lacks this hydroxyl (0 H-bond donors, 1 H-bond acceptor) and exists as a colorless to brown liquid with density 0.94 g/cm³ and boiling point 212°C, fundamentally altering its reactivity profile [1]. This difference manifests in the target compound's documented utility as an epoxy resin curing agent where the phenolic hydroxyl participates in cross-linking reactions, a function entirely absent in the non-hydroxyl analog .

Polymer curing Epoxy resin Reactive diluent

LogP and Volatility Profile Distinguishes from Sterically Hindered Phenolic Antioxidants

The computed LogP of 1.76660 and vapor pressure of 0.00705 mmHg at 25°C for 3-(Dimethylamino)-4-methylphenol position this compound as a moderate-lipophilicity, low-volatility phenol. In contrast, the widely utilized antioxidant 2,6-di-tert-butyl-4-(dimethylamino)methylphenol (CAS 88-27-7) incorporates bulky tert-butyl groups that impart substantially different physicochemical behavior optimized for antioxidant chain-breaking activity rather than synthetic intermediate utility [1]. The absence of steric hindrance around the phenolic hydroxyl in the target compound preserves its reactivity as a coupling partner and nucleophile, whereas the hindered phenol analog is designed for radical scavenging stability [2].

Lipophilicity Membrane permeability Volatility

Epoxy Resin Curing Agent with Defined Amine Value and Process Efficiency Parameters

3-(Dimethylamino)-4-methylphenol functions as an epoxy resin curing agent, facilitating the cross-linking process that enhances the mechanical properties of the resulting polymer matrix . The compound's amine value range of 600-630 mg KOH/g and formulation viscosity of 150-250 mPa·s provide quantifiable process parameters for industrial application . A novel synthesis method for epoxy resin production utilizing this compound was reported to reduce wastewater generation by approximately 600 kg per production batch compared to traditional formaldehyde-based curing systems . This environmental process advantage differentiates it from conventional curing agents that generate higher waste streams.

Epoxy curing Polymer chemistry Cross-linking agent

Aminophenol Class Structural Distinction from 4-Dimethylaminophenol (DMAP) Antidote

Critical structural differentiation exists between 3-(Dimethylamino)-4-methylphenol and 4-dimethylaminophenol (DMAP, CAS 619-05-1), the latter being a clinically utilized cyanide antidote that rapidly generates methemoglobin upon intravenous administration [1]. The target compound contains an additional methyl group at the 4-position and places the dimethylamino group at the 3-position rather than the 4-position, fundamentally altering its biological activity profile [2]. While DMAP has established pharmacological application with documented species-specific methemoglobin production kinetics in comparative in vitro studies [3], the target compound serves as a synthetic intermediate without the same antidotal properties. This regioisomeric distinction is critical for procurement specification—the compounds are not interchangeable despite sharing a core aminophenol scaffold.

Structural isomer Pharmacology Regioisomer differentiation

Mannich Base Precursor Scaffold with Documented Structure-Activity Relationships

As a phenolic compound bearing a tertiary amine moiety, 3-(Dimethylamino)-4-methylphenol represents a structural scaffold from which Mannich bases with antioxidant activity can be derived. A comprehensive 2023 review by Shevchenko and Buravlev analyzing Mannich bases from natural and synthetic phenols established that the nature and position of aminomethyl substituents critically influence both antioxidant capacity and hemolytic activity (erythrotoxicity) [1]. The review identified that high antioxidant and membrane-protective activity correlates with the presence of N-alkyl groups or heterocyclic amine fragments that modulate lipophilicity and membrane interaction . The target compound's specific 3-dimethylamino-4-methyl substitution pattern provides a defined electronic environment distinct from other isomeric aminophenol scaffolds [2].

Mannich base Antioxidant Structure-activity relationship

Validated Application Scenarios for 3-(Dimethylamino)-4-methylphenol (CAS 119-31-3)


Defined-Chromophore Azo Dye Intermediate Synthesis

The compound's structural arrangement—with para position blocked by methyl and meta occupied by dimethylamino—restricts diazonium coupling to a single ortho site, enabling cleaner synthesis of monoazo dyes with reduced isomeric byproduct formation compared to unsubstituted phenol coupling agents [1][2]. This regioselectivity is particularly valuable for producing dyes requiring consistent, reproducible chromophore properties. The electron-donating dimethylamino group further enhances coupling efficiency by activating the available ortho position toward electrophilic substitution [3].

Epoxy Resin Curing Agent with Defined Performance Specifications

The compound functions as an epoxy resin curing agent with characterized amine value (600-630 mg KOH/g) and viscosity parameters (150-250 mPa·s) that enable formulation reproducibility in polymer manufacturing [1]. Its phenolic hydroxyl and tertiary amine functionalities both contribute to cross-linking activity. Industrial-scale synthesis methods utilizing this compound have demonstrated process efficiency improvements including approximately 600 kg wastewater reduction per batch relative to traditional formaldehyde-based curing systems [2].

Mannich Base Precursor for Antioxidant Structure-Activity Relationship Studies

The defined 3-dimethylamino-4-methylphenol substitution pattern provides a specific scaffold for synthesizing Mannich base derivatives with tunable antioxidant and membrane-protective properties [1]. SAR analysis in the 2023 Shevchenko and Buravlev review demonstrates that aminomethyl substituent position and nature critically modulate both antioxidant activity and erythrotoxicity in oxidative hemolysis models [2]. The compound's precisely characterized substitution pattern (rather than an isomeric mixture) is essential for reproducible SAR studies.

Synthetic Intermediate for Functionalized Aromatic Derivatives

The compound's combination of phenolic hydroxyl and tertiary amine functionalities provides multiple reactive handles for derivatization, including oxidation to quinones, substitution at the hydroxyl, and quaternization at the amine [1]. With a melting point not available (liquid at ambient conditions), boiling point of 261.6°C, and moderate LogP of 1.76660, its physical properties are suited for organic synthesis workflows involving both polar and moderately nonpolar reaction media [2][3].

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